molecular formula C10H11N5OS B2687457 3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea CAS No. 943407-91-8

3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea

Cat. No. B2687457
M. Wt: 249.29
InChI Key: VFOFOVIDIIOQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methylsulfanyl group and a phenylurea group .

Scientific Research Applications

Tautomeric Behavior and Crystal Structure

  • Research on tautomerism of aza cycles, including 1,2,4-triazoles, has shown the preference of certain tautomeric forms in crystal structures. This study provides insights into the structural characteristics of triazole derivatives, including those with sulfanyl substituents, which can influence their reactivity and interactions in chemical and biological systems (Buzykin et al., 2006).

Herbicidal Activities

  • Triazolinone derivatives, incorporating phenylurea and other pharmacophores into their structure, have been evaluated for their herbicidal activities. The study indicates that these compounds can serve as effective Protox inhibitors, highlighting their potential in developing new herbicides for agriculture (Luo et al., 2008).

Synthesis and Antitumor Activity

  • The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains have been investigated for their antitumor activity. This research demonstrates the potential of triazole derivatives in the development of new anticancer agents (Hu et al., 2008).

Catalyst- and Solvent-Free Synthesis

  • A catalyst- and solvent-free method for synthesizing benzamide derivatives from methylsulfanyl-1H-1,2,4-triazoles has been developed. This approach emphasizes the importance of green chemistry principles in creating efficient and environmentally friendly synthetic routes (Moreno-Fuquen et al., 2019).

Antimicrobial and Surface Activity

  • The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial and surface activities indicate their potential use in medical and industrial applications. These compounds have been found to exhibit significant antibacterial properties, offering a basis for developing new antimicrobial agents (El-Sayed, 2006).

properties

IUPAC Name

1-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-17-10-13-8(14-15-10)12-9(16)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOFOVIDIIOQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.